1-(2-Hydroxyethyl)-L-histidine
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Overview
Description
(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that features an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and ethylene oxide.
Reaction Conditions: The reaction involves the nucleophilic addition of ethylene oxide to the imidazole ring of L-histidine under basic conditions. This step is followed by hydrolysis to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Histidine: A naturally occurring amino acid with a similar imidazole ring structure.
Imidazole-4-acetic acid: Another derivative of histidine with different functional groups.
Uniqueness
(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
1-(2-Hydroxyethyl)-L-histidine, also known as (S)-2-amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid, is a chiral amino acid derivative that exhibits significant biological activity due to its structural similarity to L-histidine. The presence of a hydroxyethyl group enhances its solubility and reactivity, making it a compound of interest in various scientific fields, including biochemistry and pharmacology.
The unique structure of this compound allows it to participate in various chemical reactions. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and proteins. This property is crucial for its role in enzyme catalysis and protein interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₂O₃ |
Molecular Weight | 184.20 g/mol |
Solubility | Soluble in water |
pKa | Approximately 6.0 |
Biological Activity
The biological activity of this compound is primarily linked to its interaction with cellular components and its potential therapeutic applications. Studies have shown that it can enhance the activity of certain enzymes and influence cellular processes.
Enzyme Interactions
Research indicates that this compound can modulate the activity of enzymes involved in oxidative stress responses. For example, it has been observed to increase the cytotoxicity of hydrogen peroxide in Chinese hamster ovary (CHO) cells by enhancing the production of DNA double-strand breaks (DSBs) through its interaction with L-histidine pathways .
Case Study: Hydrogen Peroxide-Induced Cytotoxicity
A study demonstrated that pre-exposure to L-histidine increased the toxicity elicited by hydrogen peroxide at various temperatures. This effect was more pronounced at lower temperatures, suggesting a temperature-dependent mechanism where L-histidine enhances oxidative damage by promoting DSB formation .
Potential Therapeutic Applications
The compound's ability to interact with biological targets suggests potential applications in drug development. Its role as a precursor in synthesizing more complex molecules highlights its significance in medicinal chemistry. Furthermore, its unique properties may offer advantages over traditional compounds in specific therapeutic contexts.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is critical for enzyme function.
- Hydrogen Bonding : The hydroxyethyl group enhances hydrogen bonding capabilities, influencing protein structure and function.
- Oxidative Stress Modulation : By enhancing oxidative damage response mechanisms, it may play a role in protecting cells from oxidative stress or facilitating apoptosis in cancer cells.
Properties
CAS No. |
70147-22-7 |
---|---|
Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-(2-hydroxyethyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C8H13N3O3/c9-7(8(13)14)3-6-4-11(1-2-12)5-10-6/h4-5,7,12H,1-3,9H2,(H,13,14)/t7-/m0/s1 |
InChI Key |
KKFWSSOYLZYUMW-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(N=CN1CCO)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(N=CN1CCO)CC(C(=O)O)N |
Origin of Product |
United States |
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